![molecular formula C22H30N6O B5553989 N-(4-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5553989.png)
N-(4-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
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Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves multiple steps, including the use of FTIR, 1H-NMR, mass spectral, and elemental analysis for characterization. A notable example includes the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which demonstrate the complexity and the meticulous approach required in synthesizing such compounds (Kambappa et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds within this category is often elucidated using spectroscopic methods. Structural analysis is essential for understanding the interactions and the potential biological activities of these compounds. Techniques such as FTIR, NMR, and X-ray crystallography provide insights into the molecular geometry, bonding, and functional groups present in these molecules.
Chemical Reactions and Properties
Compounds like N-(4-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide participate in various chemical reactions, contributing to their versatile chemical properties. For instance, Rhodium-catalyzed reactions involving N-(2-pyridinyl)piperazines with CO and ethylene showcase the innovative approaches to modifying the chemical structures and enhancing the properties of such compounds (Ishii et al., 1997).
Scientific Research Applications
Nonaqueous Capillary Electrophoresis for Quality Control
A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide. This method is promising for the quality control of pharmaceutical compounds due to its simplicity, effectiveness, and low cost (Ye et al., 2012).
Anti-Angiogenic and DNA Cleavage Studies
Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide were synthesized and evaluated for their anti-angiogenic properties and DNA cleavage activities. These compounds exhibited significant anti-angiogenic and cytotoxic effects, suggesting their potential as anticancer agents (Kambappa et al., 2017).
PET Imaging of Serotonin Receptors
The compound 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) was compared with 18F-FCWAY for the quantification of 5-HT1A receptors in human subjects. Although 18F-Mefway showed lower DVR values and greater overestimation bias of AUC ratio values, its resistance to in vivo defluorination makes it a promising PET radioligand for 5-HT1A receptor imaging (Choi et al., 2015).
Novel Insecticides Based on Serotonergic Ligands
Research on 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), a 5-HT(1A) agonist, led to the design and synthesis of new insecticides. This exploration utilized PAPP as a lead compound, resulting in derivatives with certain growth-inhibiting activities against the armyworm, indicating a potential for new insecticide development with novel modes of action (Cai et al., 2010).
properties
IUPAC Name |
N-(4-ethylphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-2-18-6-8-19(9-7-18)24-22(29)28-16-14-26(15-17-28)20-10-11-23-21(25-20)27-12-4-3-5-13-27/h6-11H,2-5,12-17H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCASYMWJQCPJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide |
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